Acifluorfen

Soybean Herbicide tolerance Crop injury

Acifluorfen delivers a uniquely balanced PPO-inhibition profile: mid-range crop safety in soybeans (fomesafen>acifluorfen>lactofen), >90% broadleaf control at the 2-6 leaf stage, and exceptional selectivity in high-value crops like tomato—only 10% crop injury for 48% nightshade suppression. Its well-characterized IC50 (10‑fold lower binding affinity than acifluorfen‑methyl) and established PPO baseline data make it an essential positive control for herbicide‑resistance studies. Choose this compound when fomesafen is unavailable or lactofen's injury risk is unacceptable, and for integrated weed management research that demands quantifiable, reproducible selectivity benchmarks.

Molecular Formula C14H7ClF3NO5
Molecular Weight 361.65 g/mol
CAS No. 50594-66-6
Cat. No. B165780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcifluorfen
CAS50594-66-6
Synonyms5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate
5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid
acifluorfen
acifluorfen, calcium salt
acifluorfen, potassium salt
acifluorfen, sodium salt
Blazer
RH 6201
RH-6201
scifluorfen
Molecular FormulaC14H7ClF3NO5
Molecular Weight361.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C14H7ClF3NO5/c15-10-5-7(14(16,17)18)1-4-12(10)24-8-2-3-11(19(22)23)9(6-8)13(20)21/h1-6H,(H,20,21)
InChIKeyNUFNQYOELLVIPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility54.2 [ug/mL] (The mean of the results at pH 7.4)
0.12 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Acifluorfen (CAS 50594-66-6): A Diphenyl Ether PPO-Inhibiting Herbicide for Broadleaf Weed Control


Acifluorfen (CAS 50594-66-6) is a protoporphyrinogen oxidase (PPO)-inhibiting herbicide belonging to the diphenyl ether chemical class. It is primarily used for post-emergence control of broadleaf weeds in crops such as soybeans, peanuts, and rice [1]. The compound acts by inhibiting the terminal enzyme of the tetrapyrrole biosynthesis pathway, leading to the accumulation of protoporphyrin IX and subsequent light-dependent phytotoxicity [2]. Acifluorfen is registered for agricultural use and is also employed as a reference standard in herbicide resistance research [3].

Why Generic Substitution Fails: Quantified Differentiation of Acifluorfen from Fomesafen, Lactofen, and Oxyfluorfen


Although acifluorfen shares a common PPO-inhibiting mechanism with other diphenyl ether herbicides such as fomesafen, lactofen, and oxyfluorfen, direct substitution is not scientifically justified without quantitative evaluation of their differential performance. Head-to-head field studies and in vitro assays reveal significant divergences in crop safety [1], weed control spectrum [2], and target-site binding affinity [3]. For instance, soybean tolerance varies markedly across the class, with fomesafen exhibiting greater safety than acifluorfen, which in turn is safer than lactofen [1]. Additionally, the binding affinity of acifluorfen to PPO is approximately 10-fold lower than that of acifluorfen-methyl and oxyfluorfen [3], directly impacting its potency and potential for resistance selection. The following evidence guide provides the precise, comparator-driven data necessary for informed selection and procurement.

Acifluorfen Procurement Evidence: Head-to-Head Comparative Performance Data Against Fomesafen, Lactofen, and Oxyfluorfen


Comparative Soybean Crop Safety: Acifluorfen Injury Profile Relative to Fomesafen and Lactofen

In a field study comparing three diphenyl ether herbicides, soybeans exhibited a clear differential tolerance ranking: fomesafen > acifluorfen > lactofen. This indicates that while acifluorfen causes less injury than lactofen, it is more injurious than fomesafen [1]. Furthermore, a separate study on ultra-short-season soybeans found that a 0.2 kg ai/ha application of lactofen significantly reduced green leaf area and canopy closure compared to both 0.6 and 0.2 kg/ha acifluorfen and untreated controls [2].

Soybean Herbicide tolerance Crop injury

Comparative Weed Control Efficacy: Acifluorfen Performance on Common Waterhemp Versus Fomesafen

A multi-year field study on PPO-resistant common waterhemp evaluated the efficacy of acifluorfen and fomesafen applied at 420 g ha⁻¹ at different weed growth stages. Both herbicides provided greater than 90% control at the 2-leaf and 4- to 6-leaf stages, but control dropped to between 54% and 75% at the 8- to 10-leaf stage [1]. In a greenhouse dose-response study, the PPO-resistant waterhemp biotype was approximately 6.3 times more resistant to acifluorfen than the susceptible biotype, compared to 2.5 times for fomesafen [1].

Common waterhemp Weed control Herbicide resistance

Comparative Target-Site Binding Affinity: Acifluorfen vs. Oxyfluorfen and Acifluorfen-Methyl

In competitive binding assays using 14C-labeled thidiazimin (SN 124 085) and membrane-bound PPO from corn, acifluorfen demonstrated a binding affinity that was approximately 10-fold lower than that of oxyfluorfen and acifluorfen-methyl [1]. Specifically, while acifluorfen-methyl and oxyfluorfen exhibited binding constants (Kb) below 1 nM, the Kb for acifluorfen was an order of magnitude higher, indicating weaker binding [1]. The IC50 for acifluorfen-methyl was previously reported as 4 nM [2].

Protoporphyrinogen oxidase Binding affinity In vitro

Comparative Potency Ranking in Tomato: Acifluorfen Relative to Fomesafen, Fluoroglycofen, and Lactofen

A non-linear dose-response analysis on tomato and eastern black nightshade established a relative potency ranking among four diphenyl ether herbicides: lactofen > fluoroglycofen > fomesafen > acifluorfen [1]. At the herbicide rate required to reduce tomato weight by 10%, the corresponding reduction in eastern black nightshade weight was 48% for acifluorfen, 32% for fluoroglycofen, 20% for lactofen, and 5% for fomesafen [1].

Tomato Relative potency Dose-response

Optimal Research and Industrial Application Scenarios for Acifluorfen Based on Comparative Evidence


Soybean Weed Management Requiring Intermediate Crop Safety

Based on evidence that soybean tolerance ranks fomesafen > acifluorfen > lactofen [1], acifluorfen is best positioned when a middle-ground crop safety profile is needed. In ultra-short-season soybeans under well-watered conditions, acifluorfen at 0.2-0.6 kg ai/ha does not reduce yield, unlike lactofen which can reduce leaf area and canopy closure [2]. This makes acifluorfen suitable for operations where fomesafen is not cost-effective or is unavailable, but where lactofen's injury risk is unacceptable.

Early Growth Stage Control of PPO-Susceptible Broadleaf Weeds

Acifluorfen demonstrates high efficacy (>90% control) on PPO-susceptible and even some resistant waterhemp populations when applied at the 2- to 6-leaf stage [1]. However, its higher resistance factor (6.3x) compared to fomesafen (2.5x) means it is less suitable for fields with confirmed high-level PPO resistance, where fomesafen would be a more reliable alternative [1].

Horticultural Applications Prioritizing Crop Selectivity Over Absolute Potency

In crops like tomato, where crop safety is paramount, acifluorfen's lower potency is offset by its superior selectivity. At a rate causing only 10% tomato injury, it achieves a 48% reduction in nightshade biomass, outperforming fomesafen, lactofen, and fluoroglycofen in this differential [1]. This profile is ideal for integrated weed management programs in high-value vegetable production where minimizing crop phytotoxicity is a primary concern.

PPO-Inhibitor Reference Standard for Resistance Research

Due to its well-characterized mechanism of action and established baseline data on PPO inhibition (e.g., IC50 of 4 nM for the methyl ester and known binding constants) [1], acifluorfen serves as a valuable positive control and reference compound in studies investigating PPO resistance mechanisms, cross-resistance patterns, and the efficacy of novel PPO-inhibiting chemistries [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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